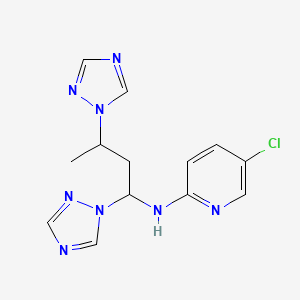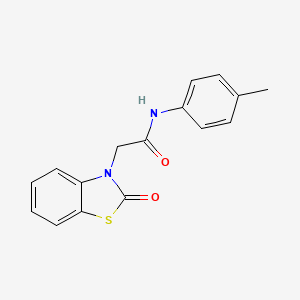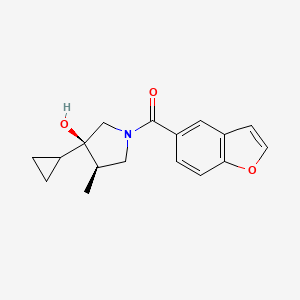![molecular formula C17H34N4O3S B5571094 1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571094.png)
1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives involves multi-step chemical processes that include the formation of sulfonyl and piperidine functional groups. Studies have shown various approaches to synthesize compounds with similar structural features, utilizing starting materials that undergo specific reactions to introduce sulfonyl and piperidine moieties at strategic positions within the molecule. For instance, the synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine demonstrates the complexity and the precise control required in forming such compounds (H. Khalid et al., 2013).
Molecular Structure Analysis
The detailed molecular structure of piperidine derivatives, including 1-[(Dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide, can be determined through techniques such as X-ray crystallography. These studies reveal the compound's crystalline structure, bond lengths, angles, and conformational details. For a related compound, the structure was analyzed to show the piperidine ring in chair conformation and the geometry around the sulfur atom as distorted tetrahedral, highlighting the importance of molecular structure analysis in understanding the chemical behavior of such molecules (S. Naveen et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, exhibiting properties that make them suitable for applications in medicinal chemistry and other fields. Their reactivity can be influenced by substituents attached to the piperidine ring, leading to the formation of new bonds or the introduction of additional functional groups. For example, novel reactions involving N-sulfonylamines with 3-dimethylamino-2H-azirines have been explored, demonstrating the versatility and reactivity of compounds with sulfonyl and amino groups (I. Tornus et al., 1996).
Aplicaciones Científicas De Investigación
Nucleophilic Substitution Reactions : A study by Sekiguchi, Horie, and Suzuki (1988) explored the reactivity of the dialkylamino group in similar compounds, noting the rapid replacement by primary amines, particularly in dimethyl sulphoxide. This kind of reaction is fundamental in organic synthesis and pharmaceutical research (Sekiguchi, Horie, & Suzuki, 1988).
Synthesis of Biologically Active Derivatives : Khalid et al. (2013) synthesized derivatives of a related compound, noting their activity against certain enzymes like lipoxygenase and cholinesterases. Such research is critical for developing new therapeutic agents (Khalid et al., 2013).
Heterocyclic Syntheses : A study by Martin, Meth–Cohn, and Suschitzky (1974) on compounds with similar structural elements highlighted their use in creating various heterocyclic compounds. This research is important in the development of new materials and pharmaceuticals (Martin, Meth–Cohn, & Suschitzky, 1974).
Polymer Science Applications : Yan and Gao (2000) explored the use of related compounds in the synthesis of hyperbranched polymers, which have applications in materials science and engineering (Yan & Gao, 2000).
Antimicrobial Activity Studies : Research by Ghorab et al. (2017) focused on synthesizing and studying the antimicrobial activities of similar compounds, which is crucial for developing new antibiotics and antifungal agents (Ghorab et al., 2017).
Synthesis of Polyamides : Hattori and Kinoshita (1979) conducted research on the synthesis of polyamides containing theophylline and thymine using related compounds. Such research contributes to the development of new polymers with potential pharmaceutical applications (Hattori & Kinoshita, 1979).
Photopolymerizable Polymers : Fukushima, Oyama, and Tomoi (2003) studied the development of soluble polymers having pendant carboxyl groups. This research is significant in the field of photoresists and materials science (Fukushima, Oyama, & Tomoi, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-[3-(3-methylpiperidin-1-yl)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O3S/c1-15-6-4-10-20(14-15)11-5-9-18-17(22)16-7-12-21(13-8-16)25(23,24)19(2)3/h15-16H,4-14H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOJTKGLLYOOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)



![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)
![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)




![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)
![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl (4-chlorophenyl)carbamate](/img/structure/B5571095.png)
![N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)
![1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)